

Biological Function of 14:0 Lyso PC in Inflammation Pathways

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Compound of Interest

Compound Name: *Myristoyllysophosphatidylcholine*

CAS No.: 13699-45-1

Cat. No.: B1677596

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Executive Summary: The Paradigm Shift

Historically, lysophosphatidylcholines (LPCs) were categorized broadly as pro-inflammatory "danger signals" generated during membrane hydrolysis. However, recent lipidomic profiling has revealed a distinct biological identity for 14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine). Unlike its longer-chain counterparts (e.g., 16:0 or 18:0 LPC), which often drive chronic inflammation in atherosclerosis, 14:0 Lyso PC exhibits potent anti-inflammatory and tissue-protective properties, particularly in acute lung injury (ALI) and sepsis.

This guide dissects the specific mechanistic role of 14:0 Lyso PC as a negative regulator of the NLRP3 inflammasome and a critical prognostic biomarker whose plasma depletion correlates with disease severity.

Biochemistry & Metabolism

Structural Determinants

14:0 Lyso PC consists of a glycerol backbone, a phosphocholine headgroup, and a saturated 14-carbon myristic acid chain at the sn-1 position.

- Molecular Formula:
- Molecular Weight: 467.58 g/mol
- Critical Micelle Concentration (CMC): Higher than 16:0/18:0 LPCs due to the shorter hydrophobic chain, granting it distinct solubility and kinetic properties in aqueous bio-fluids.

Metabolic Flux

- Generation: Produced via Phospholipase A2 (PLA2) hydrolysis of 14:0-containing phosphatidylcholines (PC) or via LCAT (Lecithin-Cholesterol Acyltransferase) activity in plasma.
- Clearance: Rapidly reacylated to PC by LPCAT enzymes (Lands Cycle) or hydrolyzed to water-soluble glycerophosphocholine by lysophospholipases.
- Clinical Relevance: In hyper-inflammatory states (sepsis, DILD), the consumption of 14:0 Lyso PC exceeds its production, leading to a sharp decline in plasma levels. This "consumption coagulopathy" of lipids makes it a sensitive inverse biomarker.

Core Mechanisms of Action

The Anti-Inflammatory Axis (NLRP3 Inhibition)

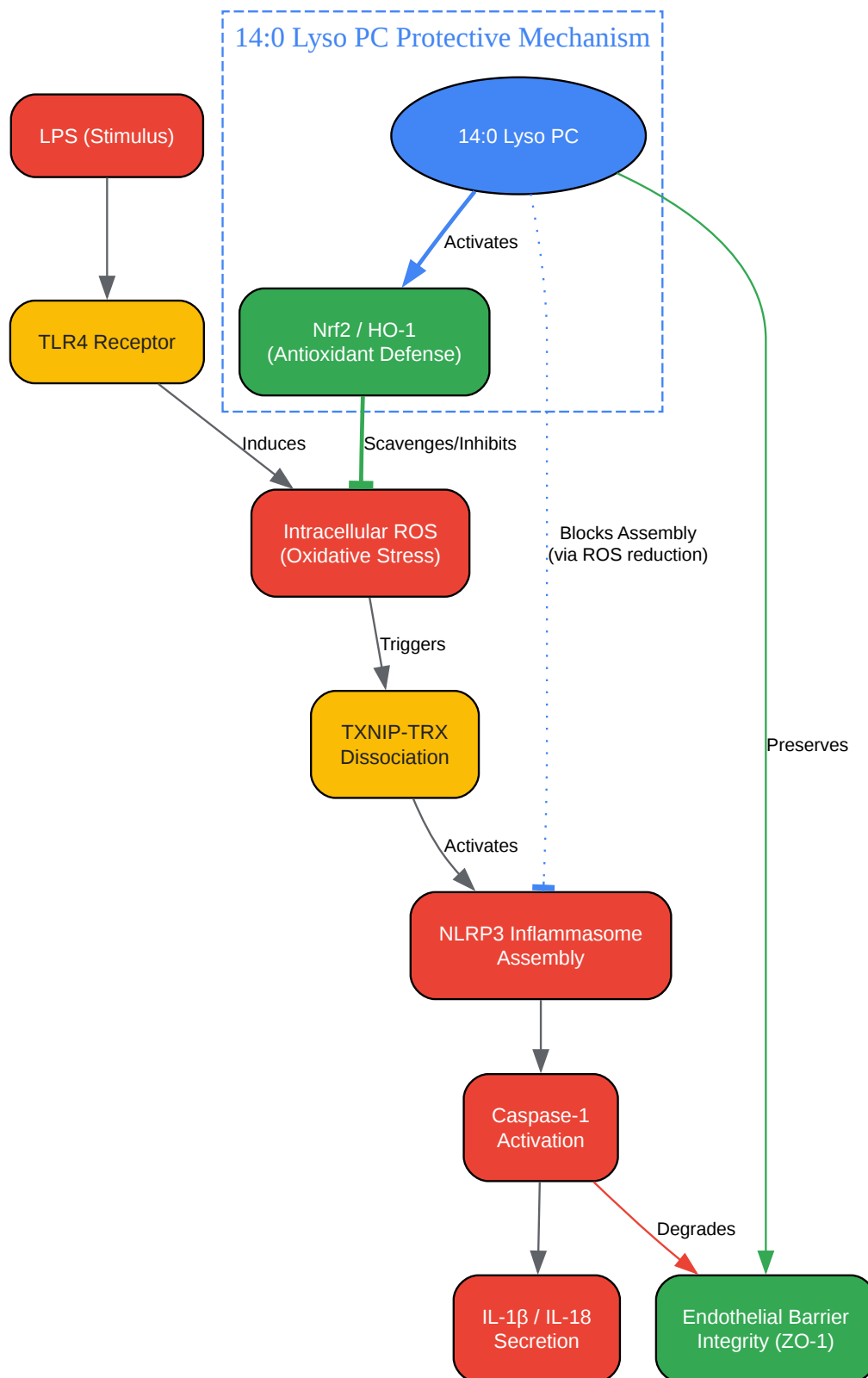
The defining biological function of 14:0 Lyso PC is the suppression of the LPS-ROS-TXNIP-NLRP3 signaling axis.

- Step 1: ROS Scavenging & Nrf2 Activation 14:0 Lyso PC activates the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2 / Heme oxygenase-1) pathway. Nrf2 translocates to the nucleus, upregulating antioxidant enzymes (HO-1, SOD). This reduces the intracellular Reactive Oxygen Species (ROS) load generated by TLR4 stimulation.
- Step 2: TXNIP Dissociation Blockade Normally, ROS causes Thioredoxin-interacting protein (TXNIP) to dissociate from Thioredoxin (TRX) and bind to NLRP3, triggering inflammasome assembly. By lowering ROS, 14:0 Lyso PC prevents this dissociation.
- Step 3: Inflammasome Suppression Consequently, NLRP3 oligomerization is inhibited, preventing the cleavage of Pro-Caspase-1 to active Caspase-1.

- Outcome: Reduced secretion of mature IL-1 β and IL-18, and preservation of endothelial tight junctions (ZO-1, Occludin).

Pathway Visualization

The following diagram illustrates the protective mechanism of 14:0 Lyso PC in a macrophage/endothelial cell model.



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Caption: 14:0 Lyso PC mitigates inflammation by activating Nrf2, reducing ROS, and blocking NLRP3 assembly.

Experimental Protocols (Self-Validating Systems)

To study 14:0 Lyso PC, researchers must control for solubility and albumin binding, which drastically alter bioactivity.

Protocol A: Preparation of Bioactive 14:0 Lyso PC Stocks

Rationale: LPCs are amphiphilic. Direct dissolution in media causes micelle formation that can lyse cells (cytotoxicity) rather than signal. BSA conjugation mimics physiological transport.

- **Source Material:** Obtain synthetic 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (>99% purity).
- **Solvent Dissolution:** Dissolve 5 mg LPC 14:0 in 1 mL of ethanol or chloroform:methanol (2:1) to create a master stock. Evaporate solvent under nitrogen gas to form a thin film.
- **Reconstitution:** Rehydrate the film in PBS containing 0.5% fatty-acid-free BSA. Vortex vigorously for 2 minutes at room temperature.
- **Validation:** Measure absorbance at 280nm (for BSA) and use a colorimetric phospholipid assay (e.g., choline oxidase method) to verify final concentration (target: 10 mM).
- **Storage:** Aliquot and store at -80°C. Do not freeze-thaw more than once.

Protocol B: In Vitro Macrophage Stimulation Assay

Target: RAW 264.7 or Bone Marrow-Derived Macrophages (BMDMs).

- **Seeding:** Plate cells at

 cells/well in 6-well plates. Adhere overnight.
- **Pre-treatment (The Variable):** Treat cells with 14:0 Lyso PC (10–50 μ M) for 1 hour.

- Control: Vehicle (0.5% BSA/PBS).
- Toxicity Check: Ensure concentration is below lytic threshold (typically >100 μM for 14:0).
- Stimulation: Add LPS (1 $\mu\text{g}/\text{mL}$) to induce priming. Incubate for 4–12 hours.
- Inflammasome Trigger (Optional): For full NLRP3 activation, add ATP (5 mM) or Nigericin (10 μM) for the final 30 minutes.
- Readout:
 - Supernatant: ELISA for IL-1 β and TNF- α .
 - Lysate: Western Blot for Pro-Caspase-1 vs. Cleaved Caspase-1 (p20) and NLRP3.

Quantitative Data & Biomarker Utility

Unlike pro-inflammatory lipids that increase during disease, 14:0 Lyso PC is a negative risk marker. Lower levels predict worse outcomes.^{[1][2]}

Table 1: 14:0 Lyso PC in Pathological States

Disease State	14:0 Lyso PC Level (Plasma)	Correlation with Severity	Physiological Interpretation
Healthy Control	Baseline (High)	N/A	Homeostatic immune surveillance.
Sepsis / Septic Shock	Significantly Decreased	Inverse (Lower = Higher Mortality)	Rapid consumption due to systemic inflammation; metabolic shift.
Drug-Induced Lung Disease	Decreased	Inverse	Distinguishes DILD from other interstitial pneumonias.
Rheumatoid Arthritis	Variable / Elevated	Positive (Synovial Fluid)	Local accumulation in joints (contrast to systemic depletion).

Analytical Workflow: LC-MS/MS Quantitation

To validate 14:0 Lyso PC as a biomarker, precise quantitation is required.

- Internal Standard: Use 17:0 Lyso PC or d35-18:0 Lyso PC (deuterated). Do not use 14:0 LPC as an internal standard if measuring endogenous levels.
- Extraction: Bligh-Dyer method (Methanol/Chloroform) or simple protein precipitation (Methanol/Acetonitrile 9:1).
- Chromatography: C18 Reverse Phase column.
 - Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
 - Mobile Phase B: Methanol/Acetonitrile + 0.1% Formic Acid.
- Mass Spec Transition (MRM):
 - Precursor: m/z 468.3
 - Product: m/z 184.0 (Phosphocholine headgroup)

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